2,2'-Bipyridine, 6-(2-thiazolyl)-

Description

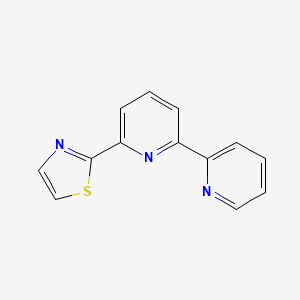

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9N3S |

|---|---|

Molecular Weight |

239.30 g/mol |

IUPAC Name |

2-(6-pyridin-2-ylpyridin-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C13H9N3S/c1-2-7-14-10(4-1)11-5-3-6-12(16-11)13-15-8-9-17-13/h1-9H |

InChI Key |

WVPIQIJWKZJQKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Bipyridine, 6 2 Thiazolyl and Its Derivatives

Strategies for Constructing the 2,2'-Bipyridine (B1663995) Backbone

The formation of the 2,2'-bipyridine backbone is a critical step, and various synthetic methods have been developed to achieve this. These strategies can be broadly categorized into coupling reactions and cyclization or condensation reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing the C-C bond between two pyridine rings. mdpi.com Reactions such as Suzuki-Miyaura coupling (using boronic acids or esters), Stille coupling (using organotin reagents), and Negishi coupling (using organozinc reagents) are frequently employed. mdpi.comresearchgate.net For instance, the Suzuki-Miyaura coupling of a 2-halopyridine with a 2-pyridylboronic acid derivative in the presence of a palladium catalyst and a base is a common and efficient route. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. Another notable method is the Ullmann-type homocoupling of 2-halopyridines using a copper or nickel catalyst at elevated temperatures. thieme-connect.comorgsyn.orgnih.gov While historically significant, these reactions often require harsh conditions and can have variable yields. nih.gov More recent developments have focused on milder and more efficient transition-metal-free methods, such as the dehydrogenative dimerization of pyridines using sodium dispersion. thieme-connect.com

De Novo Synthesis and Cyclization Reactions: An alternative approach involves the construction of the pyridine rings themselves to form the bipyridine structure. Cyclocondensation reactions are a key strategy in this regard. For example, a flexible route to unsymmetrically functionalized bipyridines starts from 1,3-diketones, which are converted to β-ketoenamides. beilstein-journals.org These intermediates then undergo cyclocondensation to form a 4-hydroxypyridine derivative, which can be further functionalized. beilstein-journals.org This method allows for the synthesis of a library of specifically substituted bipyridine derivatives. beilstein-journals.org Other methods for assembling the bipyridine core include the use of pyridine N-oxides, which can facilitate coupling reactions. thieme-connect.com

| Method | Description | Key Reagents/Catalysts | Advantages |

| Suzuki-Miyaura Coupling | Cross-coupling of a 2-halopyridine with a 2-pyridylboronic acid/ester. | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | High yields, good functional group tolerance. |

| Ullmann Homocoupling | Coupling of two molecules of a 2-halopyridine. | Copper or Nickel powder | Historically significant, can be cost-effective. |

| Dehydrogenative Dimerization | Dimerization of nonactivated pyridines. | Sodium dispersion | Transition-metal-free, mild conditions. thieme-connect.com |

| Cyclocondensation | Construction of pyridine rings from acyclic precursors. | 1,3-diketones, β-ketoenamides, TMSOTf, DIPEA | Flexible route to unsymmetrically functionalized bipyridines. beilstein-journals.org |

Introduction of the 6-(2-thiazolyl)- Moiety

Once the 2,2'-bipyridine backbone is established, the next crucial step is the introduction of the 6-(2-thiazolyl)- substituent. This can be achieved through two primary strategies: building the thiazole (B1198619) ring onto the bipyridine scaffold or coupling a pre-formed thiazole unit to the bipyridine.

Approaches via Thiazole Ring Formation (e.g., α-bromoacetyl unit with thioamide reactions)

The Hantzsch thiazole synthesis is a classic and widely used method for constructing a thiazole ring. nih.govacs.org This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. youtube.com In the context of synthesizing 6-(2-thiazolyl)-2,2'-bipyridine, this would typically involve reacting a 6-(α-bromoacetyl)-2,2'-bipyridine derivative with a suitable thioamide. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the thiazole ring. youtube.com This method allows for the introduction of various substituents on the thiazole ring by using appropriately substituted thioamides.

Functionalization of Pre-formed Bipyridine Derivatives

An alternative and often more convergent strategy involves the coupling of a pre-formed thiazole unit to a functionalized 2,2'-bipyridine. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. For instance, a 6-halo-2,2'-bipyridine (e.g., 6-bromo-2,2'-bipyridine) can be coupled with a 2-organometallic thiazole reagent, such as 2-(tributylstannyl)thiazole (in a Stille coupling) or a thiazole-2-boronic acid derivative (in a Suzuki-Miyaura coupling). Conversely, a 6-(trialkylstannyl)- or 6-boronic acid-substituted 2,2'-bipyridine can be coupled with a 2-halothiazole. The choice of coupling partners and reaction conditions is critical for the success of these transformations.

Synthesis of Functionalized 2,2'-Bipyridine, 6-(2-thiazolyl)- Derivatives

The ability to introduce various functional groups onto the bipyridine and thiazole rings is essential for tuning the electronic, steric, and photophysical properties of the final ligand and its metal complexes.

Incorporation of Electron-Donating and Electron-Withdrawing Groups

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced at various stages of the synthesis. nih.gov For example, starting materials with desired substituents can be used in the initial construction of the bipyridine backbone. beilstein-journals.org Alternatively, functionalization can be performed on the pre-formed 6-(2-thiazolyl)-2,2'-bipyridine scaffold through electrophilic or nucleophilic aromatic substitution reactions, or through further cross-coupling reactions.

The introduction of halomethyl groups, such as chloromethyl, onto the bipyridine ring has been reported as a way to create reactive sites for further functionalization or for creating ligands with potential biological activity. orgsyn.orgrsc.org For instance, 4,4'-bis(chloromethyl)-2,2'-bipyridine can be synthesized from 4,4'-dimethyl-2,2'-bipyridine. orgsyn.org The presence of amine substituents on the bipyridine ligand can destabilize the π* orbital, affecting the electronic properties of its metal complexes. rsc.org

| Functional Group Type | Example Substituents | Synthetic Approach | Effect on Properties |

| Electron-Donating | Methoxy (-OCH₃), Amino (-NH₂) | Suzuki coupling with substituted boronic acids; Nucleophilic aromatic substitution. | Increases electron density, can affect redox potentials and absorption spectra. |

| Electron-Withdrawing | Cyano (-CN), Nitro (-NO₂) | Electrophilic nitration; Sandmeyer reaction from an amino group. | Decreases electron density, can shift redox potentials to more positive values. nih.govacs.org |

| Halomethyl | Chloromethyl (-CH₂Cl) | Halogenation of methyl-substituted bipyridines. orgsyn.org | Provides a reactive handle for further modification. rsc.org |

Chiral Derivatization Strategies and Ligand Architecture Control

The synthesis of chiral 2,2'-bipyridine, 6-(2-thiazolyl)- derivatives is of great interest for applications in asymmetric catalysis and chiral recognition. nih.gov Chiral moieties can be introduced in several ways to control the ligand architecture. nih.gov

One common strategy is to start with a chiral precursor. For example, chiral moieties from the isoprenoid chiral pool, such as those derived from β-pinene or carene, can be used in the de novo construction of the pyridine nucleus to yield chiral bipyridine ligands. nih.gov

Another approach is the introduction of chiral substituents onto the pre-formed bipyridine or thiazole rings. This can be achieved by coupling a chiral molecule to the ligand scaffold. Axially chiral biphenyl moieties have been used to create effective chiral environments in derivatizing agents. nih.gov For instance, novel axially chiral reagents derived from 6,6'-dimethyl-2,2'-biphenyldiamine have been developed for the enantioselective separation of amino acids. nih.gov The synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands has been achieved through an O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide, demonstrating excellent stereoselectivity. rsc.org These chiral ligands can then be used to form metal complexes for asymmetric catalysis. nih.govrsc.org

The control of ligand architecture is crucial for determining the stereochemical environment around a coordinated metal center, which in turn influences the enantioselectivity of catalytic reactions. nih.gov

Spectroscopic and Analytical Characterization Techniques for Ligand Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized bipyridine-thiazole ligands.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For a compound like 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine, distinct signals are expected for the protons on the pyridine and thiazole rings. In its ¹H NMR spectrum (in CDCl₃), a singlet at δ 8.84 ppm is assigned to the protons of the central pyridine ring, while two doublets and two triplets, at δ 8.77, 7.99, 7.82 and 7.35 ppm, are attributed to the protons of the terminal pyridine ring. The thiazole ring protons appear as two doublets at δ 7.96 and 7.48 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For complex aromatic systems like these, techniques such as {¹H, ¹³C} HSQC are often employed to correlate proton and carbon signals, aiding in the definitive assignment of the carbon skeleton.

Interactive Data Table: ¹H NMR Data for 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.84 | s | Central Pyridine Protons |

| 8.77 | d | Terminal Pyridine Proton |

| 7.99 | d | Terminal Pyridine Proton |

| 7.96 | d | Thiazole Proton |

| 7.82 | t | Terminal Pyridine Proton |

| 7.48 | d | Thiazole Proton |

| 7.35 | t | Terminal Pyridine Proton |

Note: Data is for the structurally similar compound 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine in CDCl₃. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing information about its fragmentation pattern, which can further confirm its structure. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for these types of ligands. For instance, the ESI-MS spectrum of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its molecular weight. In the case of its palladium(II) complex, a fragment at m/z 464.9059 (calculated 464.9065) corresponding to {M–PF₆}⁺ has been observed, confirming the composition of the complex. nih.gov

Interactive Data Table: Mass Spectrometry Data for a Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine

| m/z (Observed) | m/z (Calculated) | Assignment |

| 464.9059 | 464.9065 | {M–PF₆}⁺ |

Note: Data is for the Pd(II) complex of the structurally similar compound 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated aromatic systems. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the compound's chromophores. The UV-Vis spectrum of a thiazolyl-substituted bipyridine would be expected to show intense π→π* transitions in the ultraviolet region. The complexation of such ligands with metal ions typically leads to the appearance of new, lower-energy charge-transfer bands in the visible region of the spectrum.

Coordination Chemistry of 2,2 Bipyridine, 6 2 Thiazolyl

Chelation Modes and Binding Affinities with Transition Metals

The coordination of 2,2'-Bipyridine (B1663995), 6-(2-thiazolyl)- to metal centers is primarily dictated by the arrangement of its nitrogen and sulfur donor atoms.

Bidentate and Multidentate Coordination involving Pyridyl and Thiazolyl Donor Units

2,2'-Bipyridine, 6-(2-thiazolyl)- typically acts as a tridentate ligand, coordinating to a metal center through the two nitrogen atoms of the bipyridine moiety and the nitrogen atom of the thiazole (B1198619) ring. This N,N,N-tridentate chelation is a common binding mode, forming two five-membered chelate rings with the metal ion, which enhances the stability of the resulting complex.

In some instances, the ligand can exhibit bidentate coordination, utilizing only the two nitrogen atoms of the bipyridine unit. This may occur when steric hindrance from other ligands or the specific geometry of the metal center prevents the thiazole group from coordinating. The flexibility of the bond connecting the thiazole ring to the bipyridine core allows for this conformational adaptability.

Ligand Field Effects and Spin States of Metal Centers

The coordination of 2,2'-Bipyridine, 6-(2-thiazolyl)- to a transition metal ion influences the electronic structure of the metal, a phenomenon described by ligand field theory. As a tridentate ligand with three nitrogen donor atoms, it generally creates a moderately strong to strong ligand field. This can have a significant impact on the d-orbital splitting of the metal center and, consequently, its spin state.

For example, in complexes with iron(II), the ligand field strength can be sufficient to cause spin-crossover (SCO) behavior. whiterose.ac.uknih.gov This is a phenomenon where the complex can switch between a high-spin and a low-spin state in response to external stimuli such as temperature or pressure. whiterose.ac.uknih.gov The specific spin state adopted by the metal center is a delicate balance between the ligand field strength and the pairing energy of the d-electrons.

Formation of Homoleptic and Heteroleptic Metal Complexes

2,2'-Bipyridine, 6-(2-thiazolyl)- can form both homoleptic and heteroleptic complexes. Homoleptic complexes contain only one type of ligand, in this case, multiple units of 2,2'-Bipyridine, 6-(2-thiazolyl)-. Heteroleptic complexes, on the other hand, feature a combination of 2,2'-Bipyridine, 6-(2-thiazolyl)- and other ligands.

Complexes with First-Row Transition Metals (e.g., Cu(I/II), Co(II), Fe(II), Mn(II), Ni(II), Zn(II))

A variety of complexes with first-row transition metals have been synthesized and characterized. researchgate.net These complexes often exhibit interesting magnetic and electronic properties.

Copper(I/II): Copper complexes with this ligand have been investigated for their potential applications in catalysis and materials science. researchgate.net

Cobalt(II): Cobalt(II) forms well-defined complexes where the metal center is typically in a high-spin state. nih.gov

Iron(II): As mentioned earlier, iron(II) complexes can exhibit spin-crossover behavior, making them of interest for molecular switches and sensors. whiterose.ac.uk

Manganese(II): Manganese(II) complexes have been synthesized and studied for their magnetic properties. researchgate.net

Nickel(II): Nickel(II) complexes with this ligand are known and have been characterized structurally and spectroscopically. nih.gov

Zinc(II): Zinc(II) complexes are typically diamagnetic and are often used as reference compounds in spectroscopic studies. nih.gov

Table 1: Examples of First-Row Transition Metal Complexes with 2,2'-Bipyridine, 6-(2-thiazolyl)- and Related Ligands

| Metal Ion | Complex Type | Key Findings |

|---|---|---|

| Cu(II) | Heteroleptic | Potential as antimicrobial and anticancer agents. researchgate.net |

| Co(II) | Homoleptic | Typically high-spin with octahedral geometry. nih.gov |

| Fe(II) | Heteroleptic | Can exhibit thermal spin-crossover. whiterose.ac.uknih.gov |

| Mn(II) | Heteroleptic | Studied for magnetic and catalytic properties. researchgate.net |

| Ni(II) | Homoleptic | Stable complexes with defined coordination geometries. nih.gov |

| Zn(II) | Homoleptic | Used as diamagnetic references in spectroscopic studies. nih.gov |

Complexes with Second and Third-Row Transition Metals (e.g., Ru(II), Rh(I/III), Ir(III), Pt(II), Re(I), Pd(II))

The coordination chemistry of 2,2'-Bipyridine, 6-(2-thiazolyl)- extends to the heavier transition metals, leading to complexes with rich photophysical and electrochemical properties.

Ruthenium(II): Ruthenium(II) complexes are of particular interest due to their potential applications in photochemistry and as photosensitizers. nih.gov The ligand's tridentate nature provides a stable coordination environment for the Ru(II) center.

Rhodium(I/III): Rhodium complexes have been explored for their catalytic activity. For instance, Rh(I) complexes with related bipyridyl ligands have been shown to be active catalysts for carbonylation reactions. nih.gov

Iridium(III): Iridium(III) complexes with this and similar ligands are known for their strong luminescence and are investigated for use in organic light-emitting diodes (OLEDs) and as phosphorescent probes. rsc.org

Platinum(II) and Palladium(II): Square-planar complexes of Pt(II) and Pd(II) have been synthesized. nih.govresearchgate.net These complexes are often studied for their potential anticancer properties, with the ligand influencing their stability and reactivity. nih.govtntech.edu

Rhenium(I): Rhenium(I) tricarbonyl complexes are known for their luminescent properties and have been studied as potential imaging agents. nih.gov

Table 2: Examples of Second and Third-Row Transition Metal Complexes with 2,2'-Bipyridine, 6-(2-thiazolyl)- and Related Ligands

| Metal Ion | Complex Type | Key Findings |

|---|---|---|

| Ru(II) | Heteroleptic | Investigated for photochemical and catalytic applications. nih.gov |

| Rh(I) | Heteroleptic | Active catalysts in carbonylation reactions. nih.gov |

| Ir(III) | Heteroleptic | Strong luminescence, potential for OLEDs. rsc.org |

| Pt(II) | Homoleptic | Studied for potential anticancer activity. nih.govresearchgate.net |

| Re(I) | Heteroleptic | Luminescent properties, potential for imaging. nih.gov |

| Pd(II) | Homoleptic | Explored for catalytic and biological applications. nih.govtntech.edu |

Structural Analysis of Metal Complexes

Structural analyses have confirmed the versatile coordination behavior of this ligand. In tridentate N,N,N-coordinated complexes, the geometry around the metal ion is often a distorted octahedron, especially in homoleptic complexes of the type [M(L)₂]ⁿ⁺. The distortion arises from the geometric constraints imposed by the fused chelate rings. For square-planar complexes of metals like Pt(II) and Pd(II), the ligand occupies three of the four coordination sites, with the fourth site typically occupied by a monodentate ligand like a halide. nih.govresearchgate.net

The steric bulk of substituents on either the bipyridine or thiazole rings can also influence the coordination geometry and the packing of the complexes in the solid state.

Determination of Coordination Geometry (e.g., Octahedral, Square Planar, Tetrahedral)

The compound 2,2'-Bipyridine, 6-(2-thiazolyl)- functions as a bidentate, N,N'-chelating ligand, coordinating to metal centers through the nitrogen atoms of both the pyridine and the attached thiazole ring. The resulting coordination geometry is highly dependent on the metal ion's size, preferred coordination number, and electronic configuration.

For many transition metals, such as Ruthenium(II), Iron(II), and Cobalt(II), the formation of six-coordinate, octahedral complexes is common. wikipedia.orgnih.gov These typically adopt a stoichiometry of [M(L)₃]ⁿ⁺ or [M(L)₂(X)₂]ⁿ⁺, where L is the bidentate ligand and X represents monodentate ligands like halides or solvent molecules. For instance, analogous bidentate ligands like 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine readily form distorted octahedral 2:1 complexes with Co(II), Ni(II), and Zn(II). nih.gov The coordination of two of these ligands with two nitrate counterions results in a cis-conformation around the metal center. nih.gov

In the case of d⁸ metal ions like Palladium(II) and Platinum(II), square planar geometries are anticipated. However, significant steric clash between ligands can cause distortions from an ideal square planar arrangement. With Copper(I), which has a d¹⁰ electronic configuration, four-coordinate complexes with a pseudo-tetrahedral geometry are commonly observed, especially when bulky ligands are involved. nih.gov The steric hindrance introduced by the 6-(2-thiazolyl) substituent is expected to play a crucial role in favoring this geometry.

For Copper(II), a Jahn-Teller distortion of the octahedral geometry is a characteristic feature, often leading to an axial elongation of the coordination sphere. nih.gov This effect would likely be present in complexes of 2,2'-Bipyridine, 6-(2-thiazolyl)- with Cu(II). nih.gov

X-ray Crystallography Studies and Conformational Analysis

Uncoordinated 2,2'-bipyridine is a planar molecule with a trans-conformation in the solid state. nih.gov Upon coordination to a metal ion, it adopts a cis-conformation to facilitate chelation. The introduction of a bulky substituent at the 6-position, such as a thiazolyl group, forces significant conformational changes. In the crystal structure of a related complex, [(6,6'-diTPAbpy)Re(CO)₃Cl], where TPA is a bulky triphenylamine substituent, the Rhenium(I) ion is pushed 23° out of the plane of the bipyridine unit due to steric strain. nih.gov A similar out-of-plane distortion is expected for complexes of 2,2'-Bipyridine, 6-(2-thiazolyl)-.

The table below presents representative crystallographic data for a distorted octahedral Co(II) complex with an analogous ligand, 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine (pyDAT), which illustrates the typical coordination environment.

Interactive Table 1: Selected Crystallographic Data for the Analogous [Co(pyDAT)₂(NO₃)₂] Complex nih.gov

| Parameter | Value |

| Coordination Geometry | Distorted Octahedral |

| Co-N(pyridine) Bond Length (Å) | 2.133 |

| Co-N(triazine) Bond Length (Å) | 2.122 |

| Co-O(nitrate) Bond Length (Å) | 2.193 |

| N(pyridine)-Co-N(triazine) Angle (°) | 77.16 |

| N-H···O Hydrogen Bond (Å) | 2.917 |

Conformational analysis of coordinated 2,2'-Bipyridine, 6-(2-thiazolyl)- would focus on the dihedral angle between the bipyridine backbone and the thiazolyl ring. This angle is likely to be significant to minimize steric clashes with other ligands or the metal center itself. This twisting influences the electronic properties of the complex, as it can disrupt the π-conjugation between the two aromatic systems.

Steric Hindrance and its Impact on Coordination Environment

The presence of a substituent at the 6-position of a bipyridine ligand introduces significant steric hindrance that profoundly impacts the coordination environment of the metal center. psu.edursc.org This effect is particularly pronounced with the 6-(2-thiazolyl) group due to its size and proximity to the metal's coordination sphere.

The primary consequence of this steric bulk is the distortion of the coordination geometry from idealized forms (e.g., perfect octahedral or square planar). nih.gov This is manifested in several ways:

Elongation of Metal-Ligand Bonds: The steric pressure exerted by the thiazolyl group can lead to a lengthening of the M-N(pyridine) bond compared to complexes with unsubstituted bipyridine.

Distortion of Bite Angle: The N-M-N' "bite angle" of the chelating ligand may be altered to accommodate the bulky substituent.

Non-planarity: As mentioned, the ligand itself is unlikely to remain planar upon coordination. The bipyridine and thiazolyl rings will likely be twisted relative to each other, and the entire ligand may be forced out of the primary coordination plane of the metal. nih.gov

Studies on nickel complexes with 6- and 6,6'-substituted bipyridine ligands have shown that bulky substituents can impact the stability and catalytic activity of the resulting complexes. nih.govresearchgate.net For instance, while some level of steric bulk can be beneficial, excessive hindrance can prevent the coordination of the ligand altogether. nih.gov In the case of heteroleptic copper(I) complexes, attempts to form [Cu(6,6'-diTPAbpy)(bpy)]⁺ were unsuccessful due to the immense steric demands of the 6,6'-disubstituted ligand, favoring the formation of the homoleptic [Cu(6,6'-diTPAbpy)₂]⁺ complex instead. nih.gov This highlights how steric hindrance can dictate the stoichiometry and type of complex that is formed.

The steric effects of the 6-(2-thiazolyl) group are therefore a critical factor in designing metal complexes with specific properties, as they directly influence the stability, reactivity, and even the photophysical characteristics of the resulting compounds. rsc.org

Luminescence Spectroscopy

Following excitation into the absorption bands, these metal complexes often relax through light emission (luminescence) from the lowest-energy excited state. The characteristics of this emission provide deep insight into the nature of the excited state and its decay pathways.

1 Emission Maxima, Quantum Yields, and Excited State Lifetimes

Metal complexes of substituted bipyridines are well-known for their luminescence, which typically originates from a triplet (³MLCT) excited state. libretexts.org The properties of this emission, such as the wavelength of maximum emission (λ_em), quantum yield (Φ), and excited-state lifetime (τ), are crucial for their application in areas like sensors and photocatalysis. nih.govresearchgate.net

In a Ru(II) bipyridine complex decorated with a flavin moiety, phosphorescence was observed with an emission maximum at 643 nm, a quantum yield of 1%, and a lifetime of 1.32 µs at room temperature. rsc.org More complex behaviors, such as dual emission, have been observed in Ru(II) complexes with thiazole-extended dipyridophenazine ligands. acs.org This dual emission arises from two different excited states: a ³ILCT state and a ³MLCT state, with distinct lifetimes. acs.org

Table 1: Photophysical Data for Selected Analogue Ruthenium(II) Complexes

| Complex | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Emitting State | Reference |

|---|---|---|---|---|---|

| Ru-1 (flavin-decorated) | 643 | 0.01 | 1.32 µs (293 K) | ³IL | rsc.org |

| Ru1 (thiazole-extended) | Dual Emission | - | ~40-300 ns | ³ILCT | acs.org |

This table presents data for complexes analogous to those with 2,2'-Bipyridine, 6-(2-thiazolyl)- to illustrate typical photophysical properties.

Photophysical Properties of 2,2 Bipyridine, 6 2 Thiazolyl Metal Complexes

2 Temperature Dependence of Luminescence

The luminescence properties of these complexes are often highly dependent on temperature. osti.gov Lowering the temperature, typically to 77 K in a frozen solvent glass, often leads to an increase in both the emission intensity and the excited-state lifetime. rsc.orgnih.gov This is because thermally activated non-radiative decay pathways, which compete with luminescence, are suppressed at low temperatures. nih.gov

For example, the lifetime of a flavin-decorated Ru(II) complex increased from 1.32 µs at 293 K to 4.53 µs at 77 K. rsc.org In some complex systems, the temperature dependence can be more unusual. Studies on [Ru(taphen)₃]²⁺ (where taphen is a ligand related to bipyridine) showed that the emission lifetime first decreases, then increases, and finally decreases again as the temperature is raised from 85 K to 330 K. osti.gov This complex behavior is attributed to the presence of multiple, closely-spaced excited states of different orbital origins that become populated at different temperatures. osti.gov Such studies are critical for understanding the presence and accessibility of different excited states, including emissive ³MLCT states and non-emissive, deactivating metal-centered (³MC or ³LF) states. nih.gov

Influence of Ligand Substitution and Metal Center on Photophysical Characteristics

The photophysical properties of these complexes can be systematically tuned by modifying the structure of the ligands or changing the central metal ion. nih.gov Introducing different substituent groups on the 2,2'-Bipyridine (B1663995), 6-(2-thiazolyl)- ligand can alter the energies of the π* orbitals. Electron-donating groups generally raise the energy of the MLCT state, causing a blue shift in absorption and emission, while electron-withdrawing groups lower the π* orbital energy, leading to a red shift. nih.gov

Introducing sterically bulky ligands can induce geometric distortions in the complex, which can lower the energy of dissociative ³MC states. nih.govrsc.org This provides a pathway for non-radiative decay, often leading to lower emission quantum yields and lifetimes. rsc.org For example, in a series of [Ru(tpy)(NN)(py)]²⁺ complexes, increasing the steric bulk of the NN bipyridine-type ligand was found to dramatically increase the quantum yield of pyridine photodissociation, a process that competes with luminescence and proceeds through the population of a ³LF state. nih.gov

The choice of the metal center also has a profound impact. While Ru(II) complexes are the most studied, other d⁶ metals like Os(II) and Re(I) are also used. Os(II) complexes typically have lower energy ³MLCT states and exhibit emission further into the red or near-infrared region compared to their Ru(II) counterparts. The stronger spin-orbit coupling of the heavier Os(II) ion also often leads to higher phosphorescence quantum yields. The specific photophysical outcomes are a direct result of the relative energies of the ³MLCT, ³IL, and ³MC excited states, which are dictated by the combination of the metal and the ligand structure. nih.govrsc.org

Solvatochromic and Iono-chromic Phenomena in Metal Complexes

The photophysical properties of metal complexes containing the 2,2'-Bipyridine, 6-(2-thiazolyl)- ligand, and its analogs, are significantly influenced by their surrounding environment. This sensitivity manifests as solvatochromism—a change in the color of a solution with a change in solvent polarity—and iono-chromism, where spectral properties are altered by the presence of ions. These phenomena are primarily governed by the nature of the electronic transitions within the complex, particularly the metal-to-ligand charge-transfer (MLCT) bands.

Solvatochromism: Complexes of 2,2'-Bipyridine, 6-(2-thiazolyl)- and related structures often exhibit solvatochromic behavior, especially in their absorption and emission spectra. The MLCT absorption bands typically show a blue shift (hypsochromic shift) as the polarity of the solvent increases. This is because the ground state of the complex is more stabilized by polar solvents than the excited state. The ground state possesses a more significant dipole moment that can interact strongly with polar solvent molecules. Upon excitation, the electron density shifts from the metal center to the ligand, altering the dipole moment. If the excited state is less polar than the ground state, it will be less stabilized by polar solvents, leading to a larger energy gap for the transition and a shift to shorter wavelengths.

For instance, platinum(II) complexes with related bipyridine ligands have demonstrated noticeable solvatochromic shifts in their MLCT absorption bands. nih.gov Similarly, cobalt(III) complexes containing bipyridine ligands also display intriguing solvatochromic behavior that is dependent on the hydrogen bond-donating ability of the solvent. nih.gov

The emission spectra of these complexes are also highly sensitive to the solvent environment. A positive solvatochromic effect (a red shift with increasing solvent polarity) is often observed in the emission spectrum. This indicates that the excited state has a larger dipole moment than the ground state, leading to greater stabilization of the excited state in polar solvents and a lower energy emission. The magnitude of these shifts can provide valuable information about the charge distribution in the excited state.

Iono-chromism: Iono-chromic phenomena arise from the interaction of the metal complex with cations or anions, leading to distinct changes in the absorption or emission spectra. These interactions can occur at various sites, including the metal center, the primary ligand framework, or peripheral functional groups. For complexes of 2,2'-Bipyridine, 6-(2-thiazolyl)-, the nitrogen and sulfur atoms of the thiazolyl ring present potential binding sites for metal ions, which can perturb the electronic structure of the ligand and, consequently, the entire complex.

Studies on similar cyclometalated platinum(II) bipyridine systems have shown that the controlled aggregation through non-covalent metal-metal and π-π stacking interactions can be manipulated by the addition of specific ions, resulting in significant color changes. rsc.org The binding of a cation to the thiazolyl group could increase the electron-withdrawing nature of the ligand, leading to a shift in the MLCT energy. This property is highly valuable for the development of selective ion sensors.

The table below illustrates typical solvatochromic shifts observed for a related Ruthenium(II) bipyridine complex, demonstrating the effect of solvent polarity on the MLCT absorption maximum.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax, nm) |

| Dichloromethane | 40.7 | 458 |

| Acetone | 42.2 | 455 |

| Acetonitrile | 45.6 | 452 |

| Dimethyl Sulfoxide | 45.1 | 453 |

| Methanol | 55.4 | 450 |

Data is representative of typical shifts for Ru(II) polypyridyl complexes and illustrates the general principle of negative solvatochromism for MLCT absorption bands.

Time-Resolved Spectroscopic Studies and Excited State Dynamics

Time-resolved spectroscopy provides critical insights into the transient processes that occur immediately following photoexcitation. For metal complexes of 2,2'-Bipyridine, 6-(2-thiazolyl)-, these studies reveal the pathways and timescales of energy relaxation, intersystem crossing, and the formation of long-lived excited states.

Upon absorption of a photon, typically corresponding to an MLCT transition, the complex is promoted from its singlet ground state (S₀) to a singlet excited state (¹MLCT). In heavy metal complexes, such as those of ruthenium(II) and iridium(II), strong spin-orbit coupling facilitates extremely rapid intersystem crossing (ISC) to the triplet manifold (³MLCT).

Femtosecond transient absorption spectroscopy has been instrumental in elucidating these ultrafast events. For a closely related ruthenium complex featuring a sulfur-decorated bipyridine ligand, [Ru(S—Sbpy)(bpy)₂]²⁺, excitation into either the standard bipyridine or the sulfur-decorated bipyridine ligand results in the formation of a final, localized triplet state within a remarkable 80 femtoseconds. univie.ac.at This indicates an ultrafast interconversion into a single, unique excited-state species, regardless of the initial excitation site. univie.ac.at

The initial ¹MLCT excited state undergoes ISC to the triplet manifold in less than 50 femtoseconds. univie.ac.at Following this, the system relaxes to the lowest-energy triplet state (T₁), which is typically the emissive state responsible for phosphorescence. The dynamics show that spin-orbit-mediated mixing of states occurs in under 50 fs, which strongly promotes the localization of the excited electron onto the sulfur-containing bipyridine ligand. univie.ac.at This localization is accompanied by structural relaxation, including the potential for S-S bond cleavage in related disulfide-bridged ligands, which stabilizes the triplet state. univie.ac.at

The lifetime of the final triplet state is a crucial parameter, determining the efficiency of processes such as phosphorescence or photochemical reactions. For many ruthenium and iridium bipyridine complexes, these lifetimes can range from hundreds of nanoseconds to several microseconds in deoxygenated solutions at room temperature. nih.gov

The table below summarizes key kinetic parameters for the excited-state dynamics of a model ruthenium complex with a sulfur-functionalized bipyridine ligand, as determined by time-resolved spectroscopy.

| Process | Timescale | Description |

| ¹MLCT → ³MLCT Intersystem Crossing (ISC) | < 50 fs | Ultrafast transition from the initial singlet excited state to the triplet manifold, facilitated by strong spin-orbit coupling. |

| Excited State Localization | < 80 fs | Following ISC, the excited electron rapidly localizes onto the sulfur-containing bipyridine ligand, leading to a stable triplet state. |

| Vibrational Cooling | 0.5 - 1.3 ps | The "hot" triplet state rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the vibrational ground level of the excited electronic state. nih.gov |

| Triplet State Lifetime (τ) | 1.32 µs | The lifetime of the final, relaxed triplet state from which phosphorescence occurs or energy/electron transfer can be initiated. rsc.org |

Data compiled from studies on analogous Ruthenium(II) and Iridium(III) polypyridyl complexes to illustrate the typical timescales of photophysical events. univie.ac.atnih.govrsc.org

These detailed studies of the excited-state dynamics are fundamental to understanding the photochemistry and photophysics of 2,2'-Bipyridine, 6-(2-thiazolyl)- metal complexes and are essential for their rational design in applications ranging from photocatalysis to luminescent materials.

Electrochemical Behavior of 2,2 Bipyridine, 6 2 Thiazolyl and Its Metal Complexes

Redox Processes of Ligand-Centered and Metal-Centered Origins

The electrochemical behavior of metal complexes containing 2,2'-bipyridine (B1663995), 6-(2-thiazolyl)- is characterized by a series of redox processes that can be localized on either the metal ion or the ligand itself. In many transition metal complexes with bipyridine-type ligands, both metal-centered and ligand-centered electrochemical reactions are observed as reversible one-electron steps. analis.com.my

Metal-centered redox events involve the change in the oxidation state of the central metal ion, such as the Fe(II)/Fe(III) or Ru(II)/Ru(III) couple. The potential at which these processes occur is sensitive to the nature of the ligands coordinated to the metal. For instance, in iron bipyridine-diimine complexes, a quasi-reversible oxidative feature can be assigned to the metal-based Fe(II) to Fe(III) oxidation. nih.gov

Cyclic Voltammetry and Related Electrochemical Techniques

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of 2,2'-bipyridine, 6-(2-thiazolyl)- and its metal complexes. umb.edu This method provides crucial information about the formal potentials of electrochemical half-reactions and the stability of the resulting oxidized or reduced species. umb.edu

A typical cyclic voltammogram for a metal complex with a bipyridine-type ligand will show one or more redox waves. For example, in iron(II) complexes with bipyridine derivatives, a reversible one-electron oxidation wave corresponding to the Fe(II)/Fe(III) couple can be observed at positive potentials. mdpi.com At negative potentials, multiple, often reversible, reduction waves can be seen, which are typically assigned to the sequential reduction of the bipyridine ligands. mdpi.com

The characteristics of the CV, such as the peak separation (ΔEp) between the anodic and cathodic waves, can indicate the reversibility of the redox process. A reversible one-electron process at room temperature typically exhibits a ΔEp of approximately 59 mV. The scan rate dependence of the peak currents can also provide information about whether the redox species are solution-based or adsorbed onto the electrode surface. umb.edu

Correlation between Electronic Structure and Electrochemical Potentials

A direct correlation exists between the electronic structure of 2,2'-bipyridine, 6-(2-thiazolyl)- metal complexes and their electrochemical potentials. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often related to the first oxidation and reduction potentials, respectively. umb.edu

Theoretical methods, such as Density Functional Theory (DFT), are frequently employed to complement experimental electrochemical data. nih.gov These calculations can help to elucidate the electronic structure and assign the nature of the redox processes. For example, DFT calculations can predict whether a redox event is primarily metal-centered or ligand-centered by analyzing the distribution of the relevant molecular orbitals.

In iron(II) complexes with bipyridine-diimine ligands, computational studies have shown that while the oxidation is metal-based (Fe(II) → Fe(III)), the multiple reduction events are characterized by extensive ligand-based reductions, leading to partial dearomatization of the bipyridine backbone. nih.gov This demonstrates the "redox non-innocence" of the bipyridine ligand, where it actively participates in the electron transfer processes. nih.gov

The substitution on the bipyridine ring significantly influences the electronic structure and, consequently, the redox potentials. Electron-donating groups will generally make the complex easier to oxidize (a more negative oxidation potential) and harder to reduce, while electron-withdrawing groups have the opposite effect. researchgate.net

Influence of Ligand Environment on Redox Stability

Ancillary ligands with different electronic properties (σ-donating or π-accepting) can modulate the electron density at the metal center and the primary ligand, thereby affecting the redox potentials and the stability of the oxidized or reduced species. semanticscholar.org For instance, strong σ-donating ligands can increase the electron density on the metal, making it easier to oxidize. Conversely, strong π-accepting ancillary ligands can stabilize the reduced states of the complex.

The steric properties of the ancillary ligands also play a role. Bulky ligands can influence the coordination geometry around the metal center, which in turn can affect the redox potentials and the kinetics of electron transfer.

In the context of catalysis, the ability to tune the redox stability through modification of the ligand environment is crucial. For example, in the development of catalysts for CO2 reduction, the redox-active nature of the ligand framework in iron polypyridine complexes is critical for promoting the catalytic process at low overpotentials. The stability of the various redox intermediates in the catalytic cycle is directly linked to the ligand environment.

Computational Chemistry and Theoretical Studies of 2,2 Bipyridine, 6 2 Thiazolyl Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems. It offers a balance between accuracy and computational cost, making it well-suited for analyzing molecules like 2,2'-Bipyridine (B1663995), 6-(2-thiazolyl)-. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. These calculations have been used to investigate the structural parameters of related bipyridine and thiazole-containing compounds. ajrcps.comkbhgroup.in

Furthermore, DFT provides insights into the electronic structure, which governs the chemical reactivity and properties of the molecule. For instance, studies on similar bipyridine derivatives have utilized DFT to understand how substituents alter both electronic and structural properties. researchgate.net The distribution of electron density, atomic charges, and bond orders can be meticulously mapped, revealing key features that influence the molecule's interactions.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Excited States

To understand how 2,2'-Bipyridine, 6-(2-thiazolyl)- interacts with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This extension of DFT is specifically designed to probe the excited states of molecules and predict their electronic absorption spectra. princeton.edunih.gov By calculating the energies and characteristics of electronic transitions, TD-DFT can simulate the UV-Vis spectrum of a compound. kbhgroup.ingrowingscience.com

These theoretical spectra can be compared with experimental measurements to validate the computational model and gain a more profound understanding of the underlying electronic processes. nih.govnih.gov For example, TD-DFT calculations can identify the nature of the transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. This information is crucial for designing molecules with specific photophysical properties.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energetics and Spatial Distribution)

A key aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net

Computational studies on related systems have shown that the energies and spatial distributions of the HOMO and LUMO can be significantly influenced by substituents. nih.gov For 2,2'-Bipyridine, 6-(2-thiazolyl)-, the HOMO is expected to be located on the electron-rich parts of the molecule, while the LUMO will reside on the electron-deficient regions. The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack and understanding charge transfer processes within the molecule.

Table 1: Frontier Molecular Orbital Data for Related Bipyridine Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,2'-Bipyridine | -6.21 | -0.87 | 5.34 |

| 4,4'-dimethyl-2,2'-bipyridine | -5.98 | -0.79 | 5.19 |

| 6,6'-dimethyl-2,2'-bipyridine | -6.05 | -0.81 | 5.24 |

Note: The data presented in this table is illustrative and based on typical values for related compounds. Actual values for 2,2'-Bipyridine, 6-(2-thiazolyl)- would require specific calculations.

Theoretical Prediction of Spectroscopic and Electrochemical Properties

Computational chemistry offers the capability to predict various spectroscopic and electrochemical properties of 2,2'-Bipyridine, 6-(2-thiazolyl)- before it is even synthesized. By employing methods like DFT and TD-DFT, it is possible to calculate theoretical vibrational spectra (infrared and Raman) and electronic absorption spectra. nih.govnih.gov These predictions can guide experimental work and aid in the interpretation of experimental data. nih.gov

Similarly, computational methods can be used to estimate electrochemical properties such as reduction and oxidation potentials. These predictions are based on the electronic structure of the molecule and can provide valuable information about its behavior in redox reactions. The ability to theoretically predict these properties is a powerful tool in the rational design of new materials with desired spectroscopic and electrochemical characteristics. nasa.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent. nih.gov For a molecule like 2,2'-Bipyridine, 6-(2-thiazolyl)-, MD simulations can reveal how the molecule changes its shape and how it is solvated in different environments. nih.gov

These simulations track the movements of all atoms in the system over a period of time, governed by a force field that describes the interatomic interactions. cornell.edu This allows for the exploration of the conformational landscape of the molecule and the calculation of various properties, such as radial distribution functions, which describe the arrangement of solvent molecules around the solute. Understanding the conformational dynamics and solution behavior is crucial for predicting how the molecule will behave in a real-world chemical system.

Supramolecular Chemistry and Self Assembly Involving 2,2 Bipyridine, 6 2 Thiazolyl

Design Principles for Self-Assembling Coordination Systems

The design of self-assembling coordination systems relies on the predictable nature of interactions between metal ions and organic ligands. The geometry of the resulting supramolecular structure is dictated by the coordination preferences of the metal ion and the arrangement of binding sites within the ligand. The 2,2'-bipyridine (B1663995) moiety is a classic bidentate chelating ligand that forms stable complexes with a wide range of transition metals. wikipedia.org The introduction of a thiazole (B1198619) group at the 6-position of the bipyridine scaffold introduces an additional coordination site, allowing for the formation of more complex and higher-order structures.

Formation of Helical Architectures and Cages

The unique structural features of 2,2'-Bipyridine, 6-(2-thiazolyl)- make it an ideal candidate for the construction of helical and cage-like supramolecular structures. The twisted conformation that can be adopted by the ligand upon coordination to a metal center can induce helicity in the resulting assembly. For instance, the coordination of multiple ligands around a metal ion can lead to the formation of double- or triple-helical structures, where the ligand strands wrap around a central axis defined by the metal ions.

Metallosupramolecular cages are another important class of architectures that can be formed using ligands like 2,2'-Bipyridine, 6-(2-thiazolyl)-. These discrete, three-dimensional structures are typically formed by combining the ligand with metal ions that can act as "corners" or "vertices." The reaction of a bisbidentate quaterpyridine ligand with Ni(OTf)₂ resulted in the self-assembly of a tetrahedral, paramagnetic cage [Ni(II)₄L₆]⁸⁺. rsc.orgnih.gov The internal cavity of these cages can be designed to accommodate guest molecules, leading to potential applications in areas such as sensing, catalysis, and drug delivery. The size and shape of the cavity can be tuned by modifying the structure of the ligand and the coordination geometry of the metal ion. orientjchem.org

Table 1: Examples of Metallosupramolecular Architectures from Bipyridine-type Ligands

| Ligand Type | Metal Ion | Resulting Architecture | Reference |

| Bisbidentate quaterpyridine | Ni(II) | Tetrahedral Cage ([Ni(II)₄L₆]⁸⁺) | rsc.orgnih.gov |

| 2,2'-Bipyridine | Fe(II) | Tris-bipy Complex ([Fe(bipy)₃]²⁺) | wikipedia.org |

| 6,6'-dimethyl-2,2'-bipyridyl | Cu(I) | Distorted Tetrahedral Cation | nih.gov |

Metallosupramolecular Structures and Their Unique Properties

Photophysical Properties: Many bipyridine-based metal complexes are known for their rich photophysical properties, including intense absorption in the visible region and strong luminescence. wikipedia.org These properties are often the result of metal-to-ligand charge transfer (MLCT) transitions. wikipedia.orgnih.gov The incorporation of a thiazole ring into the ligand framework can further modify these properties, potentially leading to new materials for applications in areas such as light-emitting devices, sensors, and photodynamic therapy. The luminescent properties of host-guest compounds in comparison with the initial cluster complexes are also studied to evaluate the influence of cyclodextrin. mdpi.com

Electrochemical Properties: The redox activity of the metal center and the ligand can be exploited to create electrochemically active supramolecular systems. The ability to switch between different oxidation states can lead to changes in the optical, magnetic, or structural properties of the assembly, making these materials promising for applications in molecular electronics and sensing.

Magnetic Properties: The incorporation of paramagnetic metal ions into the supramolecular assembly can lead to materials with interesting magnetic properties. The magnetic interactions between the metal centers can be controlled by the distance and orientation of the metal ions within the assembly, which is in turn determined by the structure of the ligand. The reaction of Ni(OTf)₂ with a bisbidentate quaterpyridine ligand resulted in a paramagnetic cage, and by exchanging the bound triflate, a series of host-guest complexes with encapsulated paramagnetic tetrahalometallate ions were prepared. rsc.orgnih.gov

Host-Guest Chemistry and Inclusion Complexes

A key feature of many metallosupramolecular architectures, particularly cages and macrocycles, is their ability to encapsulate guest molecules within their internal cavities. orientjchem.org This host-guest chemistry is driven by non-covalent interactions between the host and the guest, such as hydrophobic interactions, hydrogen bonding, and π-π stacking. The size, shape, and chemical nature of the host's cavity determine its selectivity for different guest molecules. thno.org

Assemblies derived from 2,2'-Bipyridine, 6-(2-thiazolyl)- are expected to form host-guest complexes with a variety of guest molecules. The cavity of a cage-like structure, for example, could provide a protected environment for a guest molecule, potentially altering its reactivity or stability. This has led to the exploration of such systems as nanoreactors, where the cage acts as a molecular flask to control chemical reactions. Furthermore, the binding of a guest molecule can induce a change in the host's properties, such as its fluorescence or color, which can be exploited for sensing applications. The ability of these metal-organic hosts to bind guests strongly and selectively remains a significant area of research. orientjchem.org

Catalytic Applications of 2,2 Bipyridine, 6 2 Thiazolyl Metal Complexes

Photocatalysis and Energy Conversion Applications

Metal complexes of 2,2'-Bipyridine (B1663995), 6-(2-thiazolyl)- and related bipyridine ligands are widely utilized in photofunctional applications, including luminescent materials, photosensitizers, and photocatalysts. nih.gov The ability to absorb light and facilitate electron transfer processes is central to their function in these areas.

Dye-Sensitized Solar Cells

In the realm of renewable energy, 2,2'-bipyridine-based metal complexes are crucial components of dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com These complexes act as photosensitizers, absorbing sunlight and initiating the process of converting light energy into electrical energy. mdpi.com The bipyridine ligand, often functionalized with anchoring groups like carboxylic acids, facilitates the grafting of the dye onto the surface of semiconductor materials like titanium dioxide (TiO2). mdpi.comnih.govmdpi.com

Upon light absorption, the dye molecule is excited, leading to the injection of an electron into the conduction band of the semiconductor. mdpi.com This process is the primary step in generating a photocurrent. The performance of DSSCs is highly dependent on the properties of the dye, including its light-harvesting capabilities and the efficiency of electron injection. Research has shown that modifying the bipyridine ligand can tune these properties. For instance, the introduction of different substituents on the bipyridine ring can alter the absorption spectrum and redox potentials of the resulting metal complex.

Table 1: Performance of Dye-Sensitized Solar Cells with Bipyridine-based Components

| Dye/Component | Redox Electrolyte | Power Conversion Efficiency (PCE) | Reference |

| SGT-149 / SGT-021 Porphyrin (Co-sensitization) | [Co(bpy)3]2+/3+ | 14.2% | researchgate.net |

| SGT-149 | [Co(bpy)3]2+/3+ | 11.7% | researchgate.net |

| SGT-149 | I⁻/I3⁻ | 10.0% | researchgate.net |

| N719 with 2,2'-bipyridine additive | Ionic Liquid | 4.5% | researchgate.net |

| N719 with 4-tert-butylpyridine (B128874) additive | Ionic Liquid | 4.5% | researchgate.net |

Photoredox Catalysis

Metal complexes of 2,2'-bipyridine and its derivatives are prominent catalysts in the field of visible-light photoredox catalysis. nih.govresearchgate.net These catalysts can absorb visible light to reach an excited state, enabling them to participate in single-electron transfer (SET) processes with organic substrates. nih.gov This strategy has become a powerful tool for a wide range of organic transformations.

Ruthenium and iridium polypyridyl complexes, such as [Ru(bpy)3]2+, are classic examples of photoredox catalysts. nih.govscispace.com Upon photoexcitation, these complexes can act as either reductants or oxidants, depending on the reaction conditions and the quenching pathway. scispace.com This versatility allows for the generation of radical intermediates from various precursors, which can then undergo further reactions to form complex organic molecules. nih.gov

For instance, photoredox catalysis has been successfully applied to reductive dehalogenations, radical cyclizations, and the reduction of nitrogen-containing functional groups. nih.gov In a typical reductive quenching cycle, the excited photocatalyst is quenched by a tertiary amine, generating a potent reductant that can then reduce an organic substrate, such as an alkyl halide, to form a radical. nih.gov The development of new bipyridine-based ligands continues to expand the scope and efficiency of photoredox catalysis. nih.gov

Homogeneous and Heterogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. eolss.net Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity, but can be difficult to separate and reuse. rsc.org Conversely, heterogeneous catalysts are in a different phase, offering easier separation and recyclability, though sometimes with lower activity. rsc.org The design of catalysts that bridge this gap, combining the advantages of both systems, is an active area of research. rsc.org

Oxidation Reactions

Metal complexes featuring bipyridine ligands have been investigated as catalysts for various oxidation reactions. For example, ruthenium complexes have been studied for their ability to catalyze the oxidation of water. wikipedia.org The catalytic activity of these complexes is often linked to the formation of high-valent metal-oxo species. The electronic properties of the bipyridine ligand can influence the reactivity of these intermediates.

Hydrogenation and Dehydrogenation Reactions

Catalytic hydrogenation and dehydrogenation are fundamental processes in organic synthesis and energy storage. mdpi.com Metal complexes, including those with bipyridine ligands, have been developed as catalysts for these transformations. tcichemicals.comnih.gov For instance, ruthenium complexes have been shown to be effective for the hydrogenation of various functional groups, including carbonyls and olefins. tcichemicals.com

In the context of hydrogen storage, the reversible hydrogenation and dehydrogenation of liquid organic hydrogen carriers (LOHCs) is a promising approach. Research has explored the use of ruthenium catalysts supported on materials like alumina (B75360) for the hydrogenation of nitrogen-containing aromatic compounds, which are related to the bipyridine structure. researchgate.net The efficiency of these catalysts can be influenced by the precursor used and the activation method. researchgate.net

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds, including complex natural products. nih.gov These reactions often involve the insertion of carbon monoxide (CO) into a carbon-metal bond. Bipyridine ligands can be employed to modulate the reactivity and stability of the palladium catalyst.

For example, palladium complexes have been used in the carbonylation of various substrates, including vinylaziridines and cycloalkylidenecyclopropanes, to produce valuable heterocyclic compounds. mdpi.com The reaction conditions, such as CO pressure and temperature, as well as the nature of the ligand and any additives, can significantly impact the outcome of these transformations. mdpi.com In some cases, carbon dioxide can also be utilized as a C1 source in carbonylation-type reactions. unibo.it

Asymmetric Catalysis (e.g., allylic oxidation, cyclopropanation)

Currently, there is a lack of specific research findings in the available literature concerning the application of metal complexes of 2,2'-Bipyridine, 6-(2-thiazolyl)- in asymmetric allylic oxidation or cyclopropanation. While chiral bipyridine ligands are widely used in asymmetric catalysis, and Rhenium(I) bipyridine complexes have been shown to catalyze cyclopropanation, specific examples employing the 6-(2-thiazolyl)- substituent for these transformations are not documented in the provided search results. rsc.org The development of chiral variants of this ligand could potentially open avenues for its use in enantioselective reactions, but this remains an area for future investigation.

Bio-Inspired and Biomimetic Catalysis (e.g., reduction of NAD+ analogues)

There is no specific information available in the provided search results regarding the use of 2,2'-Bipyridine, 6-(2-thiazolyl)- metal complexes in the bio-inspired or biomimetic reduction of NAD+ analogues. While bipyridine-based complexes have been explored for biomimetic purposes, such as mimicking the activity of enzymes like tyrosinase with copper complexes, the application of the 2,2'-Bipyridine, 6-(2-thiazolyl)- ligand in the context of NAD+ reduction has not been reported. nih.govmdpi.com

Catalyst Design and Ligand Tuning for Enhanced Activity and Selectivity

The design and tuning of ligands are critical for optimizing the performance of metal-based catalysts. For bipyridine ligands, substituents can be strategically introduced to modulate the electronic and steric environment of the metal center, thereby enhancing catalytic activity and selectivity. nih.gov

The introduction of a thiazolyl group at the 6-position of the 2,2'-bipyridine framework is a prime example of ligand tuning. The thiazole (B1198619) ring can influence the catalytic properties in several ways:

Electronic Effects : The electron-withdrawing or -donating nature of the thiazolyl substituent can alter the electron density at the metal center. This, in turn, affects the binding of substrates and the energetics of the catalytic cycle.

Steric Hindrance : The size and orientation of the thiazolyl group can create a specific steric environment around the metal, influencing substrate approach and selectivity. Studies on other 6,6'-substituted bipyridine ligands, for example in nickel-catalyzed cross-electrophile coupling, have demonstrated that even small changes in steric bulk can lead to significant differences in catalytic performance. nih.gov

Secondary Coordination : The nitrogen and sulfur atoms of the thiazole ring could potentially participate in secondary interactions with the substrate or the metal center, further influencing the catalytic outcome.

Research on related ligand systems, such as 2,6-di(thiazol-2-yl)pyridine (dtpy), provides insights into how the thiazolyl moiety can be leveraged. In copper(II) complexes, the triimine skeleton of ligands like dtpy has a significant impact on their catalytic properties in oxidation reactions. rsc.orgnih.gov By systematically modifying the ligand architecture, it is possible to fine-tune the catalyst's reactivity and selectivity for specific applications. For instance, insulated π-conjugated 2,2'-bipyridines have shown enhanced performance in visible-light-driven nickel catalysis due to a combination of π-extension and remote steric effects. nih.gov

A comparative study on copper(II) complexes of functionalized 2,2':6',2''-terpyridines and 2,6-di(thiazol-2-yl)pyridine derivatives in the oxidation of alkanes and alcohols demonstrated the significant role of the ligand structure. The most active catalyst in this study, a copper complex with a furan-substituted 2,6-di(thiazol-2-yl)pyridine ligand, achieved a 23% yield for the oxidation of cyclohexane. nih.gov

Catalytic Oxidation of Cyclohexane with Copper(II) Complexes

| Catalyst/Ligand | Oxidant | Product Concentration (M) | Yield (%) | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| [CuCl₂(furan-2-yl-dtpy)] | H₂O₂ | 0.105 (Cyclohexanol + Cyclohexanone) | 23 | 210 | nih.gov |

Reaction Mechanism Elucidation via Experimental and Theoretical Approaches

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. For catalytic systems involving metal complexes of substituted bipyridines, a combination of experimental techniques (like kinetics studies, spectroscopy, and electrochemistry) and theoretical calculations is often employed.

In the context of oxidation reactions catalyzed by copper complexes of related thiazolyl-pyridine ligands, mechanistic studies have focused on identifying the nature of the oxidizing species. For the Cu(II) complex–H₂O₂ system, the kinetics of alkane oxidation have been studied to understand the interaction of the generated reactive species with the solvent and the substrate. A proposed model involves the competitive interaction of hydroxyl radicals within the catalyst's cavity. rsc.org

Advanced Research Topics and Future Directions

Development of Multifunctional Systems with Integrated Properties

The unique structural arrangement of 2,2'-Bipyridine (B1663995), 6-(2-thiazolyl)-, featuring both a bipyridine and a thiazole (B1198619) moiety, provides a versatile platform for designing multifunctional molecular systems. The bipyridine unit is a classic bidentate chelator for a vast array of metal ions, while the thiazole ring offers an additional coordination site and can be functionalized to introduce specific properties. nih.govnih.gov This inherent duality allows for the creation of complexes where the properties of the ligand and the metal center are synergistically combined.

Research into related bipyridine complexes demonstrates the potential for creating materials with integrated functionalities, such as near-infrared phosphorescence and delayed fluorescence. nih.gov By carefully selecting the metal ion and modifying the ligand structure, it is possible to develop systems with tailored electronic, optical, and magnetic properties. For instance, platinum(II) bipyridine complexes have been developed that exhibit chemo-induced "ON-OFF" switching capabilities. nih.gov The incorporation of the thiazole group into the bipyridine framework can further modulate these properties, potentially leading to novel materials for molecular electronics or photodynamic therapy. The principle of combining different functional units within a single molecule is a key strategy in developing advanced materials with emergent properties.

Integration into Advanced Materials (e.g., molecular wires)

The conductive properties of molecules are highly dependent on their structure, particularly the connectivity of their components. Research on 2,2'-bipyridine-based metal complexes has shown that the way a molecule is connected within an electrode|molecule|electrode junction significantly impacts its conductance. nih.gov Specifically, the linkage isomerization (meta vs. para connectivity) can lead to constructive or destructive quantum interference, drastically altering the molecule's ability to conduct electricity. nih.gov

Complexes of 2,2'-Bipyridine, 6-(2-thiazolyl)- are promising candidates for integration into molecular wires and other advanced electronic materials. The extended π-system of the ligand can facilitate electron transport, and the metal center can be used to tune the energy levels of the molecular orbitals to match the Fermi level of the electrodes, thereby enhancing conductance. The thiazole group can act as an additional anchoring point to surfaces or as a site for further functionalization to control the self-assembly of these molecules into larger, ordered structures. The ability to create both S,S and O,O/S,O isomers upon irradiation in related ruthenium bis-sulfoxide bipyridine complexes further highlights the potential for creating photo-switchable molecular electronic components. nih.gov

Sensor Development based on Metal Complex Interactions and Chemodetection

The strong chelating ability of the bipyridine moiety makes 2,2'-Bipyridine, 6-(2-thiazolyl)- an excellent candidate for the development of chemical sensors. nih.gov The interaction of the ligand with specific metal ions can lead to significant changes in its photophysical properties, such as fluorescence or UV-visible absorption, which can be harnessed for detection purposes.

For example, fluorescent chemosensors based on a 2,2'-bipyridine chelator have been successfully developed for the detection of Zn²⁺ ions. mdpi.com The binding of the metal ion to the bipyridine unit can cause a substantial fluorescence enhancement, allowing for sensitive and selective detection. mdpi.com The thiazole component of 2,2'-Bipyridine, 6-(2-thiazolyl)- can be utilized to fine-tune the selectivity of the sensor for different metal ions or to introduce a secondary recognition site for other analytes, leading to the development of multi-analyte sensors. The chemodetection mechanism often relies on processes like photoinduced electron transfer (PET) or resonance energy transfer, which are modulated by the binding event. nih.gov

Below is a table summarizing the properties of a fluorescent sensor for Zn²⁺ detection based on a 2,2'-bipyridine moiety.

| Property | Value | Reference |

| Analyte | Zn²⁺ | mdpi.com |

| Fluorescence Enhancement | 53-fold | mdpi.com |

| Excitation Maximum | 422 nm | mdpi.com |

| Emission Maximum | 492 nm | mdpi.com |

| Two-Photon Cross Section | 3.0 GM at 840 nm | mdpi.com |

Exploration of New Metal Centers and Unconventional Oxidation States

The coordination chemistry of 2,2'-bipyridine is extensive, but the introduction of the 6-(2-thiazolyl)- substituent opens up possibilities for stabilizing metal centers in unconventional oxidation states. The electronic properties of the ligand, influenced by the electron-donating or -withdrawing nature of the thiazole ring, can significantly affect the redox potentials of the resulting metal complexes. This allows for the stabilization of metal ions in less common oxidation states, such as Pd(I) or Pt(I). chemistryviews.org

The rigid ligand framework can facilitate stepwise and reversible oxidation or reduction events. chemistryviews.org Research on related systems has shown that the ligand field can be tuned to access unusual electronic configurations. chemistryviews.orgresearchgate.net Exploring the coordination of 2,2'-Bipyridine, 6-(2-thiazolyl)- with a wider range of transition metals, lanthanides, and actinides could lead to the discovery of complexes with novel magnetic, catalytic, or photophysical properties. For instance, the study of high-valent iron complexes in heme and non-heme proteins demonstrates the importance of the ligand environment in stabilizing unusual oxidation states, which are often key to catalytic activity. researchgate.net

Computational-Guided Ligand Design for Targeted Applications and Property Prediction

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern coordination chemistry for predicting the properties of metal complexes and guiding the design of new ligands. nih.govmdpi.com These methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of complexes containing 2,2'-Bipyridine, 6-(2-thiazolyl)-.

By performing computational studies, researchers can screen a wide range of potential metal centers and ligand modifications to identify candidates with desired properties for specific applications, such as catalysis, sensing, or molecular electronics. nih.gov For example, DFT calculations can predict the binding energies of the ligand with different metal ions, helping to design selective sensors. nih.gov Furthermore, computational modeling can elucidate reaction mechanisms, such as the retro-rollover reaction observed in platinum(II) bipyridine complexes, providing insights that are difficult to obtain through experimental methods alone. mdpi.com The synergy between computational prediction and experimental synthesis accelerates the discovery and optimization of new functional materials based on 2,2'-Bipyridine, 6-(2-thiazolyl)-.

A summary of computationally predicted binding energies for related mixed ligand complexes with various biological targets is presented below.

| Target | Binding Energy Range (kcal/mol) | Reference |

| DNA | -7.7 to -8.6 | nih.gov |

| BSA | -7.2 to -10.2 | nih.gov |

| SARS-CoV-2 Main Protease | -6.7 to -8.2 | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.